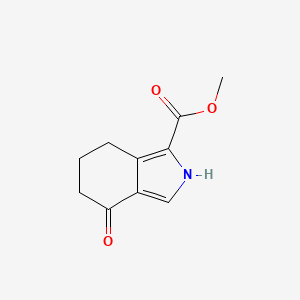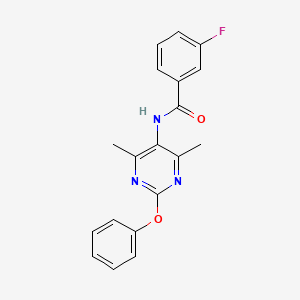
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide, also known as DMFPY, is a chemical compound that has been extensively researched in the field of medicinal chemistry. DMFPY has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Inhibition of TNF-α Production
A series of N-pyridinyl(methyl)fluorobenzamides, related structurally to N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide, have been synthesized and evaluated for their ability to inhibit TNF-α production. Although showing moderate activity, they present a basis for further exploration in anti-inflammatory research (Collin et al., 1999).
HIV Integrase Inhibition
Research into N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides has highlighted their potent inhibition of the HIV-integrase-catalyzed strand transfer process, indicating a potential use of related compounds in antiviral therapy (Pace et al., 2007).
Cardiovascular Treatments
The metabolism and excretion pathways of YM758, an If channel inhibitor developed for treating stable angina and atrial fibrillation, have been extensively studied. This work provides insights into the compound's pharmacokinetics and its potential for treating cardiovascular conditions (Umehara et al., 2009).
Anti-inflammatory Applications
Studies have synthesized and evaluated benzamides and related compounds for their anti-inflammatory properties, with findings suggesting potential applications beyond their initial scope. These compounds, structurally related to N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide, exhibit potent activity in treating inflammation-induced conditions (Robert et al., 1994).
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-12-17(23-18(24)14-7-6-8-15(20)11-14)13(2)22-19(21-12)25-16-9-4-3-5-10-16/h3-11H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHOYSIMVWVPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrobromide](/img/no-structure.png)
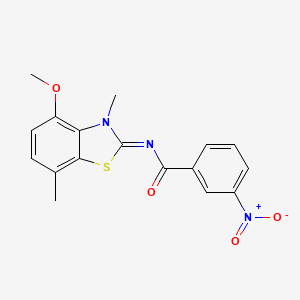

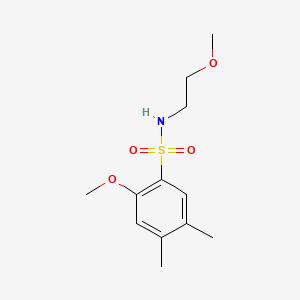
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)
![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)
![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)
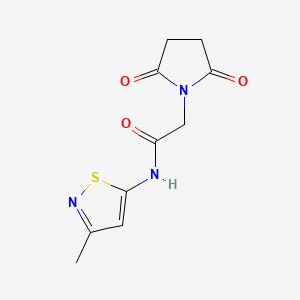
![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)
![Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2841006.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)
